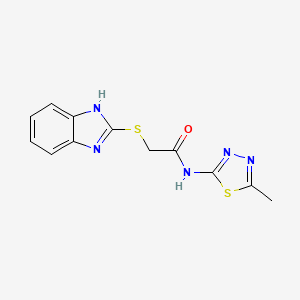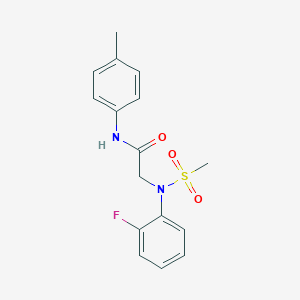![molecular formula C14H9ClF3NOS B5704407 2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B5704407.png)
2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H9ClF3NO. It is known for its unique chemical structure, which includes a trifluoromethylsulfanyl group attached to a phenyl ring, making it a valuable compound in various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(trifluoromethylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions
2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Products with various nucleophiles replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones.
科学研究应用
2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
- 2-chloro-N-[2-(methylsulfanyl)phenyl]benzamide
- 2-chloro-N-[2-(fluoromethylsulfanyl)phenyl]benzamide
Uniqueness
2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
属性
IUPAC Name |
2-chloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NOS/c15-10-6-2-1-5-9(10)13(20)19-11-7-3-4-8-12(11)21-14(16,17)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXMTWLQBGMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2SC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
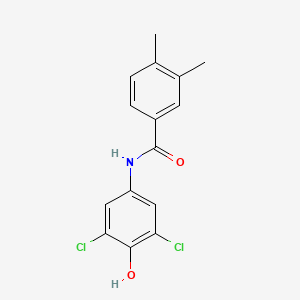
![5-[5-((hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione](/img/structure/B5704342.png)
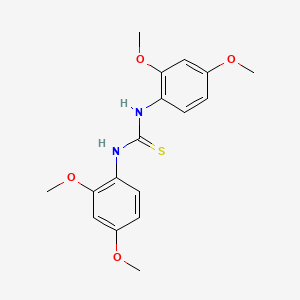
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
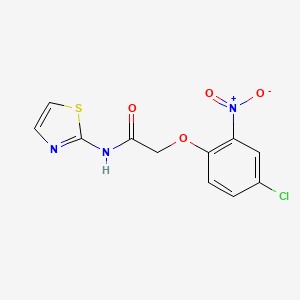
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
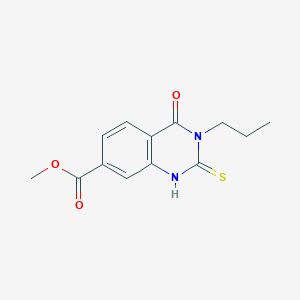
![N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5704385.png)
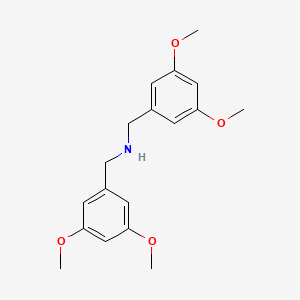
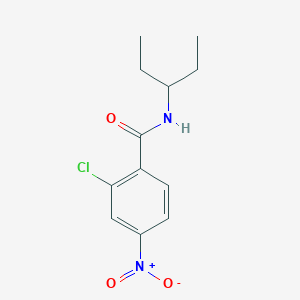

![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B5704411.png)
